molecular formula C13H20N2O2 B14615752 4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate CAS No. 60309-73-1

4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate

Cat. No.: B14615752
CAS No.: 60309-73-1
M. Wt: 236.31 g/mol
InChI Key: DSENAZACSXAZIC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound is known for its unique structure, which includes a dimethylamino group and a dimethylphenyl group, making it a versatile molecule in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)-3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Catalysts such as indium triflate or tin-catalyzed transcarbamoylation are sometimes used to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The ethylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions can yield a variety of products depending on the substituent introduced.

Scientific Research Applications

4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a dimethylphenyl group makes it versatile in various chemical reactions and applications, distinguishing it from other carbamates.

Properties

CAS No.

60309-73-1

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[4-(dimethylamino)-3,5-dimethylphenyl] N-ethylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-6-14-13(16)17-11-7-9(2)12(15(4)5)10(3)8-11/h7-8H,6H2,1-5H3,(H,14,16)

InChI Key

DSENAZACSXAZIC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC1=CC(=C(C(=C1)C)N(C)C)C

Origin of Product

United States

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